KY-02327

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

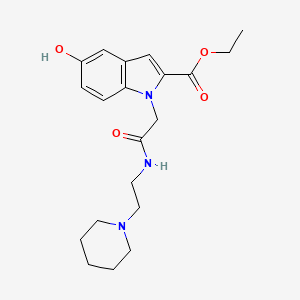

C20H27N3O4 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate |

InChI |

InChI=1S/C20H27N3O4/c1-2-27-20(26)18-13-15-12-16(24)6-7-17(15)23(18)14-19(25)21-8-11-22-9-4-3-5-10-22/h6-7,12-13,24H,2-5,8-11,14H2,1H3,(H,21,25) |

InChI Key |

NJRAXCQBMGIWEE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1CC(=O)NCCN3CCCCC3)C=CC(=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

KY-02327: A Technical Guide to a Novel Wnt/β-Catenin Pathway Activator for Bone Anabolic Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

KY-02327 is a novel small-molecule inhibitor of the Dishevelled (Dvl)-CXXC5 interaction, designed as a metabolically stabilized analog of its predecessor, KY-02061. By disrupting the negative feedback loop in the Wnt/β-catenin signaling pathway, this compound promotes the stabilization and nuclear accumulation of β-catenin, leading to the activation of downstream target genes essential for osteoblast differentiation and bone formation. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols from key studies.

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of bone mass and an attractive target for anabolic therapies to treat conditions like osteoporosis. CXXC-type zinc finger protein 5 (CXXC5) has been identified as a negative feedback regulator of this pathway, acting through its interaction with the PDZ domain of Dishevelled (Dvl). The disruption of the Dvl-CXXC5 interaction presents a promising strategy for stimulating bone formation. This compound was developed as a potent and orally bioavailable small molecule that inhibits this interaction, thereby activating Wnt/β-catenin signaling and promoting osteogenesis.

Mechanism of Action

This compound functions by competitively inhibiting the interaction between the PDZ domain of Dvl and CXXC5. This disruption prevents the CXXC5-mediated negative feedback on the Wnt/β-catenin pathway. In the absence of this inhibition, β-catenin is not targeted for degradation, allowing it to accumulate in the cytoplasm and translocate to the nucleus. Nuclear β-catenin then complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of genes involved in osteoblast differentiation and function.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its precursor, KY-02061.

Table 1: In Vitro Activity and Stability

| Compound | Dvl-CXXC5 Interaction IC50 (µM) | Dvl PDZ Domain Binding Affinity (Kd, µM) | Metabolic Stability (Rat Liver Microsomes) | Metabolic Stability (Human Hepatocytes) |

| KY-02061 | 24 | Not Reported | Low | Low |

| This compound | 3.1 | 8.308 ± 0.8 | 2.3-fold higher than KY-02061 | 1.3-fold higher than KY-02061 |

Data sourced from Kim et al., 2016.[1]

Table 2: In Vitro Effects on Osteoblast Differentiation Markers in MC3T3E1 Cells

| Treatment (10 µM this compound) | Target Gene/Protein | Observation |

| 2 days | β-catenin | Increased protein level and nuclear accumulation |

| 2 days | Runx2 | Increased protein level |

| 14 days | Collagen 1a (Col1a) | Increased mRNA level |

| 21 days | Osteocalcin (OCN) | Increased mRNA level |

Data sourced from Kim et al., 2016.[1]

Table 3: In Vivo Efficacy in Ovariectomized (OVX) Mouse Model

| Treatment | Outcome |

| This compound (20 mg/kg, p.o., 5 days/week for 4 weeks) | Rescued bone loss, increased bone mineral density (BMD), bone volume, and improved trabecular bone structure. |

Data sourced from Kim et al., 2016.[1]

Experimental Protocols

In Vitro Dvl-CXXC5 Interaction Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the Dvl-CXXC5 interaction.

Methodology:

-

Protein Expression and Purification: The PDZ domain of human Dvl1 was expressed in E. coli and purified.

-

Fluorescence Polarization Assay:

-

A fluorescein isothiocyanate (FITC)-labeled peptide corresponding to the Dvl-binding motif of CXXC5 was used as the probe.

-

The assay was performed in a 96-well plate format.

-

Purified Dvl PDZ domain was incubated with the FITC-labeled CXXC5 peptide in the presence of varying concentrations of this compound.

-

Fluorescence polarization was measured to determine the extent of inhibition of the Dvl-CXXC5 interaction.

-

The IC50 value was calculated from the dose-response curve.

-

Osteoblast Differentiation Assay

Objective: To assess the effect of this compound on the differentiation of pre-osteoblast cells.

Cell Line: MC3T3E1 (murine pre-osteoblast cell line).

Methodology:

-

Cell Culture: MC3T3E1 cells were cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Treatment: Cells were treated with varying concentrations of this compound (e.g., 1-10 µM) for specified durations (2, 14, or 21 days).

-

Western Blot Analysis (for β-catenin and Runx2):

-

After 2 days of treatment, cells were lysed, and protein concentrations were determined.

-

Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against β-catenin, Runx2, and a loading control (e.g., α-tubulin).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system were used for visualization.

-

-

Immunofluorescence (for nuclear β-catenin):

-

After 2 days of treatment, cells grown on coverslips were fixed, permeabilized, and incubated with an anti-β-catenin antibody.

-

A fluorescently labeled secondary antibody was used for detection.

-

Nuclei were counterstained with DAPI.

-

Images were captured using a fluorescence microscope.

-

-

Quantitative Real-Time PCR (qRT-PCR) (for Col1a and OCN):

-

After 14 or 21 days of treatment, total RNA was extracted from the cells.

-

cDNA was synthesized using reverse transcriptase.

-

qRT-PCR was performed using specific primers for Col1a, Ocn, and a housekeeping gene (e.g., Gapdh) for normalization.

-

Relative mRNA expression was calculated using the ΔΔCt method.

-

Ovariectomized (OVX) Mouse Model of Osteoporosis

Objective: To evaluate the in vivo efficacy of orally administered this compound in a model of postmenopausal osteoporosis.

Animal Model: Female C57BL/6 mice.

Methodology:

-

Surgery: Mice underwent either a sham operation or bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss.

-

Treatment: Four weeks after surgery, OVX mice were treated with vehicle or this compound (20 mg/kg) by oral gavage, five days a week for four weeks. A sham-operated group treated with vehicle served as a control. Parathyroid hormone (PTH) was used as a positive control.

-

Bone Analysis:

-

Calcein Double Labeling: To assess dynamic bone formation, mice were injected with calcein at two different time points before sacrifice.

-

Micro-computed Tomography (µCT): Femurs were scanned to analyze bone mineral density (BMD), bone volume/total volume (BV/TV), trabecular number, and trabecular thickness.

-

Histomorphometry: Femur sections were analyzed to quantify osteoblast numbers and the calcein-labeled bone surface.

-

Conclusion

This compound is a promising preclinical candidate for the treatment of osteoporosis. Its targeted mechanism of action, oral bioavailability, and demonstrated efficacy in promoting bone formation in in vitro and in vivo models make it a significant advancement in the development of anabolic therapies for bone diseases. Further investigation into its long-term safety and efficacy is warranted to translate these findings into clinical applications.

References

An In-depth Technical Guide to KY-02327: A Novel Activator of the Wnt/β-Catenin Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to KY-02327, a potent small molecule inhibitor of the Dishevelled (Dvl)-CXXC5 interaction. This document is intended for researchers, scientists, and professionals in the field of drug development, particularly those with an interest in bone formation and regenerative medicine.

Chemical Structure and Properties

This compound is a metabolically stabilized analog of KY-02061. Its chemical name is ethyl 5-hydroxy-1-(2-oxo-2-((2-(piperidin-1-yl)ethyl)amino)ethyl)-1H-indole-2-carboxylate.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2093407-25-9 | [1] |

| Molecular Formula | C20H27N3O4 | [2] |

| Molecular Weight | 373.45 g/mol | [2] |

| Form | Also available as this compound acetate, a stable salt form. | [3][4] |

Mechanism of Action: Targeting the Dvl-CXXC5 Interaction

This compound functions as a potent inhibitor of the interaction between Dishevelled (Dvl) and CXXC finger protein 5 (CXXC5).[5][6] CXXC5 is a negative-feedback regulator of the Wnt/β-catenin pathway.[5][6][7] By binding to Dvl, CXXC5 prevents the activation of the Wnt signaling cascade.[5][6]

This compound disrupts this inhibitory interaction, leading to the activation of the canonical Wnt/β-catenin signaling pathway.[3][4] This activation results in the stabilization and nuclear accumulation of β-catenin, which then acts as a transcriptional co-activator for genes involved in osteoblast differentiation.[3][4]

Signaling Pathway Diagram

Caption: this compound inhibits the Dvl-CXXC5 interaction, activating Wnt/β-catenin signaling.

Quantitative Data Summary

This compound has demonstrated potent activity in both in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 2: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Reference |

| IC50 (Dvl-CXXC5 Interaction) | 3.1 µM | - | [1][2] |

| Effective Concentration | 1-10 µM | MC3T3-E1 | [3][4] |

Table 3: Metabolic Stability of this compound vs. KY-02061

| System | Stability Improvement (this compound vs. KY-02061) | Reference |

| Rat Liver Microsomes | 2.3-fold more stable | [1][2] |

| Human Hepatocytes | 1.3-fold more stable | [1][2] |

Table 4: In Vivo Efficacy of this compound

| Animal Model | Dosage | Treatment Regimen | Outcome | Reference |

| Ovariectomized (OVX) Mouse | 20 mg/kg, p.o. | 5 sequential days per week for 4 weeks | Rescued bone loss | [3][4] |

Detailed Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments to evaluate the efficacy of this compound.

In Vitro Osteoblast Differentiation Assay

Objective: To assess the effect of this compound on osteoblast differentiation in vitro.

Cell Line: MC3T3-E1, a murine pre-osteoblast cell line.[3][4]

Experimental Workflow:

Caption: Workflow for in vitro evaluation of this compound in MC3T3-E1 cells.

Methodologies:

-

Cell Culture: MC3T3-E1 cells are cultured in a suitable medium, such as α-MEM, supplemented with fetal bovine serum and antibiotics.[8][9] For osteogenic differentiation, the medium is often supplemented with ascorbic acid and β-glycerophosphate.[8]

-

Alkaline Phosphatase (ALP) Activity Assay:

-

Western Blot:

-

Total protein is extracted from the treated cells using a lysis buffer (e.g., RIPA buffer).[12][13]

-

Protein concentration is determined using a standard assay (e.g., BCA assay).[13]

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.[12][14]

-

The membrane is blocked and then incubated with primary antibodies against β-catenin and Runx2.[12][15]

-

A horseradish peroxidase-conjugated secondary antibody is used for detection via chemiluminescence.[12]

-

-

Quantitative PCR (qPCR):

-

Total RNA is isolated from the treated cells.

-

cDNA is synthesized from the RNA template.

-

qPCR is performed using primers specific for osteoblast differentiation markers such as Collagen 1a (Col1a) and Osteocalcin (OCN).[16]

-

Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).[16]

-

In Vivo Ovariectomized (OVX) Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a model of postmenopausal osteoporosis.

Animal Model: Female C57BL/6J mice are commonly used.[17] Ovariectomy is performed to induce estrogen deficiency and subsequent bone loss.[18]

Experimental Workflow:

Caption: Workflow for in vivo evaluation of this compound in an OVX mouse model.

Methodologies:

-

Ovariectomy: Eight-week-old female mice undergo bilateral ovariectomy under anesthesia.[19] Sham-operated animals serve as controls.

-

Drug Administration: Following a period to allow for bone loss to occur (e.g., 6-9 weeks post-surgery), this compound is administered orally at a dose of 20 mg/kg.[3][4][20]

-

Bone Analysis:

Conclusion

This compound is a promising small molecule that promotes osteoblast differentiation through the activation of the Wnt/β-catenin signaling pathway. Its mechanism of action, involving the inhibition of the Dvl-CXXC5 interaction, represents a novel therapeutic strategy for conditions characterized by bone loss, such as osteoporosis. The in vitro and in vivo data presented in this guide provide a strong foundation for further preclinical and clinical development of this compound and related compounds.

References

- 1. This compound|KY02327 [dcchemicals.com]

- 2. This compound | CAS#:2093407-25-9 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CXXC5 is a negative-feedback regulator of the Wnt/β-catenin pathway involved in osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CXXC5 is a negative-feedback regulator of the Wnt/β-catenin pathway involved in osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Enhancing osteogenic differentiation of MC3T3-E1 cells during inflammation using UPPE/β-TCP/TTC composites via the Wnt/β-catenin pathway - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05529A [pubs.rsc.org]

- 10. Comparison of alkaline phosphatase activity of MC3T3-E1 cells cultured on different Ti surfaces: modified sandblasted with large grit and acid-etched (MSLA), laser-treated, and laser and acid-treated Ti surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alkaline phosphatase (ALP) activity assay [bio-protocol.org]

- 12. pubcompare.ai [pubcompare.ai]

- 13. origene.com [origene.com]

- 14. Wnt/β-catenin signaling activates bone morphogenetic protein 2 expression in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. biocytogen.com [biocytogen.com]

- 19. Ovariectomy-Induced Dysbiosis May Have a Minor Effect on Bone in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Impaired bone formation in ovariectomized mice reduces implant integration as indicated by longitudinal in vivo micro-computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. resources.revvity.com [resources.revvity.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of KY-02327

Introduction

This compound is a small molecule inhibitor that has shown significant promise as a bone anabolic agent. It is a metabolically stabilized analog of KY-02061 and has been identified as a potent inhibitor of the Dishevelled (Dvl)-CXXC5 protein-protein interaction.[1][2] This inhibition leads to the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in osteoblast differentiation and bone formation.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, signaling pathway, and its effects demonstrated in both in vitro and in vivo models.

Core Mechanism of Action: Inhibition of the Dvl-CXXC5 Interaction

The primary mechanism of action of this compound is the disruption of the interaction between the PDZ domain of the Dishevelled (Dvl) protein and the CXXC finger protein 5 (CXXC5).[1][2] CXXC5 acts as a negative feedback regulator of the Wnt/β-catenin pathway. By binding to Dvl, CXXC5 promotes the degradation of β-catenin, thereby suppressing the signaling cascade. This compound physically binds to the Dvl PDZ domain, preventing its interaction with CXXC5.[2] This blockade releases the inhibitory effect of CXXC5, leading to the stabilization and accumulation of β-catenin.[2]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound:

Quantitative Data

The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Assay | Reference |

| IC50 (Dvl-CXXC5 Interaction) | 3.1 µM | In vitro competition assay | [3] |

| Binding Affinity (Kd) to Dvl PDZ domain | 8.308 ± 0.8 µM | Fluorescence quenching | [2] |

Table 1: In Vitro Efficacy of this compound

| Cell Line | Treatment | Effect | Reference |

| MC3T3E1 (murine pre-osteoblast) | 1-10 µM this compound for 2 days | Dose-dependent increase in β-catenin protein levels and nuclear accumulation. | [1][2] |

| MC3T3E1 | 1-10 µM this compound | Dose-dependent increase in mRNA levels of osteoblast differentiation markers (Collagen 1a and Osteocalcin). | [1][2] |

Table 2: Cellular Effects of this compound

| Animal Model | Treatment Regimen | Outcome | Reference |

| Ovariectomized (OVX) mice | 20 mg/kg, p.o., 5 days/week for 4 weeks | Successful rescue of bone loss. | [1][2] |

Table 3: In Vivo Efficacy of this compound

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Dvl-CXXC5 Interaction Assay

-

Objective: To determine the concentration at which this compound inhibits 50% of the Dvl-CXXC5 interaction (IC50).

-

Methodology: A newly established in vitro assay system was used to screen for small-molecule inhibitors of the Dvl-CXXC5 interaction. While the primary publication does not detail the specifics of this assay, it likely involves a competitive binding format, such as fluorescence polarization or an enzyme-linked immunosorbent assay (ELISA), where a labeled CXXC5-derived peptide competes with the test compound for binding to the Dvl PDZ domain.[1]

Fluorescence Quenching for Binding Affinity

-

Objective: To determine the binding affinity (Kd) between the Dvl PDZ domain and this compound.

-

Methodology: Fluorescence quenching experiments were performed.[2] This typically involves titrating a solution of the fluorescent protein (Dvl PDZ domain) with increasing concentrations of the quenching ligand (this compound). The decrease in fluorescence intensity is measured and used to calculate the dissociation constant (Kd).

Cell Culture and Osteoblast Differentiation

-

Cell Line: MC3T3E1, a murine pre-osteoblast cell line.

-

Culture Conditions: Cells were cultured under standard conditions.

-

Treatment: Cells were treated with this compound at concentrations ranging from 1 to 10 µM for specified durations (e.g., 2 days for protein analysis, longer for differentiation markers).[1][2]

Western Blotting for β-catenin

-

Objective: To measure the protein levels of β-catenin.

-

Protocol:

-

MC3T3E1 cells were treated with this compound for 48 hours.

-

Cells were lysed, and protein concentrations were determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.

-

The membrane was blocked and then incubated with primary antibodies against β-catenin and a loading control (e.g., α-tubulin).

-

After washing, the membrane was incubated with a secondary antibody.

-

Protein bands were visualized using an appropriate detection system.

-

Immunofluorescence for Nuclear β-catenin

-

Objective: To visualize the nuclear accumulation of β-catenin.

-

Protocol:

-

MC3T3E1 cells were grown on coverslips and treated with this compound.

-

Cells were fixed, permeabilized, and blocked.

-

Cells were incubated with a primary antibody against β-catenin.

-

After washing, cells were incubated with a fluorescently labeled secondary antibody.

-

Nuclei were counterstained with DAPI.

-

Coverslips were mounted, and images were captured using a fluorescence microscope.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the mRNA levels of osteoblast differentiation markers.

-

Protocol:

-

MC3T3E1 cells were treated with this compound.

-

Total RNA was extracted from the cells.

-

cDNA was synthesized from the RNA.

-

qRT-PCR was performed using primers specific for Collagen 1a (Col1a), Osteocalcin (OCN), and a housekeeping gene for normalization.

-

Ovariectomized (OVX) Mouse Model

-

Objective: To evaluate the in vivo efficacy of this compound in a model of postmenopausal osteoporosis.

-

Animal Model: Female mice that have undergone bilateral ovariectomy to induce estrogen deficiency and subsequent bone loss.

-

Treatment: this compound was administered orally at a dose of 20 mg/kg, five days a week for four weeks.[1]

-

Analysis: Bone mineral density and bone architecture were likely assessed using techniques such as micro-computed tomography (µCT) and histomorphometry, although specific details of the analysis are not provided in the initial search results.

Experimental Workflow

The following diagram outlines the general workflow for the in vivo evaluation of this compound.

This compound represents a promising therapeutic candidate for bone anabolic therapies. Its well-defined mechanism of action, centered on the inhibition of the Dvl-CXXC5 interaction and subsequent activation of the Wnt/β-catenin pathway, is supported by robust in vitro and in vivo data. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this and similar compounds for the treatment of osteoporosis and other conditions characterized by bone loss.

References

- 1. Small molecule inhibitors of the Dishevelled-CXXC5 interaction are new drug candidates for bone anabolic osteoporosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecule inhibitors of the Dishevelled‐CXXC5 interaction are new drug candidates for bone anabolic osteoporosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Target of KY-02327

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological target and mechanism of action of KY-02327, a small molecule activator of the Wnt/β-catenin signaling pathway. The information is curated for professionals in biomedical research and drug development.

Core Biological Target: Dvl-CXXC5 Interaction

This compound is a potent inhibitor of the protein-protein interaction between Dishevelled (Dvl) and the CXXC-type zinc finger protein 5 (CXXC5).[1][2][3] CXXC5 acts as a negative feedback regulator of the Wnt/β-catenin signaling pathway by binding to the Dvl protein. The binding of CXXC5 to the PDZ domain of Dvl is a critical step in mediating this negative feedback. By inhibiting this interaction, this compound effectively removes this brake on the pathway, leading to its activation.[4]

This activation of the Wnt/β-catenin pathway has been shown to promote osteoblast differentiation, making this compound a promising candidate for the development of bone-strengthening therapeutics for conditions like osteoporosis.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: In Vitro Activity

| Parameter | Value | Target/System | Reference |

| IC50 | 3.1 µM | Dvl-CXXC5 Interaction | [3] |

| Effective Concentration | 1-10 µM | Increased β-catenin protein levels in MC3T3E1 cells | [1][2] |

| Effective Concentration | 1-10 µM | Increased mRNA levels of Col1a and OCN in MC3T3E1 cells | [1][2] |

Table 2: In Vivo Activity

| Parameter | Value | Model | Effect | Reference |

| Dosage | 20 mg/kg (p.o.) | Ovariectomized (OVX) mouse model | Rescued bone loss | [1][2] |

Table 3: Physicochemical and Stability Data

| Parameter | Value | Condition | Reference |

| Stability vs. KY-02061 | 2.3-fold more stable | In rat liver microsomes | [3] |

| Stability vs. KY-02061 | 1.3-fold more stable | In human hepatocytes | [3] |

Signaling Pathway and Mechanism of Action

This compound's mechanism of action centers on the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The binding of CXXC5 to Dvl contributes to this downregulation.

When this compound is introduced, it binds to Dvl, preventing the interaction with CXXC5. This disruption leads to the stabilization and accumulation of β-catenin in the cytoplasm. The stabilized β-catenin then translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the transcription of Wnt target genes, including those involved in osteoblast differentiation such as Runx2, Collagen 1a (Col1a), and Osteocalcin (OCN).[1][2]

Caption: Wnt/β-catenin signaling pathway modulation by this compound.

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

1. Dvl-CXXC5 Interaction Inhibition Assay (Hypothetical Standard Protocol)

-

Principle: A biochemical assay to measure the inhibition of the Dvl-CXXC5 protein-protein interaction by this compound. A common method is a competitive binding assay, such as a FRET-based assay or an ELISA-style assay.

-

Materials:

-

Recombinant human Dvl protein (specifically the PDZ domain).

-

Recombinant human CXXC5 protein (or a peptide fragment containing the Dvl-binding motif), labeled with a detection tag (e.g., Biotin).

-

A detection system (e.g., Streptavidin-HRP for ELISA, or a fluorescently labeled antibody for FRET).

-

This compound and a vehicle control (e.g., DMSO).

-

Assay buffer and plates (e.g., 96-well microplates).

-

-

Procedure:

-

Coat the microplate wells with the recombinant Dvl PDZ domain and incubate to allow for protein adsorption.

-

Wash the wells to remove unbound protein.

-

Add varying concentrations of this compound or vehicle control to the wells.

-

Add a constant concentration of biotinylated CXXC5 peptide to the wells and incubate to allow for binding to the Dvl PDZ domain.

-

Wash the wells to remove unbound CXXC5 peptide.

-

Add Streptavidin-HRP and incubate.

-

Wash the wells and add a suitable HRP substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Caption: Workflow for Dvl-CXXC5 interaction inhibition assay.

2. Cell-Based Wnt/β-catenin Reporter Assay

-

Principle: To quantify the activation of the Wnt/β-catenin signaling pathway in response to this compound using a luciferase reporter construct (e.g., TOPFLASH) containing TCF/LEF binding sites.

-

Materials:

-

Procedure:

-

Seed MC3T3-E1 cells in 24- or 48-well plates.

-

Co-transfect the cells with the TOPFLASH (or FOPFLASH) plasmid and the control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or vehicle.

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla (or β-galactosidase) activities using a luminometer.

-

Normalize the TOPFLASH/FOPFLASH activity to the control reporter activity.

-

Calculate the fold change in reporter activity relative to the vehicle-treated cells.

-

3. In Vivo Ovariectomized (OVX) Mouse Model for Osteoporosis

-

Principle: To evaluate the efficacy of this compound in preventing bone loss in a mouse model of postmenopausal osteoporosis.

-

Materials:

-

Female mice (e.g., C57BL/6), typically 8-12 weeks old.

-

Anesthetic and surgical equipment for ovariectomy.

-

This compound formulated for oral gavage.

-

Micro-CT scanner for bone morphometric analysis.

-

-

Procedure:

-

Perform bilateral ovariectomy on the mice to induce estrogen deficiency and subsequent bone loss. A sham operation is performed on the control group.

-

Allow the mice to recover for a period (e.g., 2 weeks) to allow for the onset of bone loss.

-

Administer this compound (e.g., 20 mg/kg) or vehicle control orally, five days a week for a specified duration (e.g., 4 weeks).[1][2]

-

At the end of the treatment period, euthanize the mice and collect the femurs or tibias.

-

Analyze the bone microarchitecture (e.g., bone mineral density (BMD), bone volume/total volume (BV/TV), trabecular number, and trabecular thickness) using a micro-CT scanner.

-

Compare the bone parameters between the this compound-treated group, the OVX vehicle-treated group, and the sham-operated group.

-

References

The Synthetic Pathway of KY-02327: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Synthesis of a Novel Wnt/β-catenin Signaling Activator for Osteoporosis Therapy

Introduction

KY-02327 is a promising small molecule inhibitor of the Dishevelled (Dvl)-CXXC5 interaction, which plays a critical role in the negative feedback regulation of the Wnt/β-catenin signaling pathway. By disrupting this interaction, this compound activates Wnt/β-catenin signaling, leading to the promotion of osteoblast differentiation and bone formation. Developed as a metabolically stabilized analog of its predecessor KY-02061, this compound has demonstrated significant potential as a bone anabolic agent for the treatment of osteoporosis. This technical guide provides a detailed overview of the synthesis pathway of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Core Synthesis Strategy

The synthesis of this compound is based on the chemical scaffold of its parent compound, KY-02061. The synthetic route commences from the commercially available starting material, ethyl 5-(benzyloxy)-1H-indole-2-carboxylate. The key transformations involve N-alkylation of the indole ring, debenzylation, and subsequent functionalization of the 5-hydroxy group to introduce the metabolically stabilizing moiety.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and activity of this compound and its precursor, KY-02061.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | IC50 (Dvl-CXXC5 Interaction) | Metabolic Stability (Rat Liver Microsomes) | Metabolic Stability (Human Hepatocytes) |

| KY-02061 | C26H23NO6S | 481.53 | 24 µM | - | - |

| This compound | C20H27N3O4 | 373.45 | 3.1 µM | 2.3-fold > KY-02061 | 1.3-fold > KY-02061 |

Experimental Protocols

The detailed experimental protocols for the synthesis of this compound are outlined below, based on the likely synthetic transformations from the known starting material and the structure of the final compound.

Step 1: N-Alkylation of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate

-

Reaction: To a solution of ethyl 5-(benzyloxy)-1H-indole-2-carboxylate in a suitable aprotic solvent such as dimethylformamide (DMF), is added a base, for instance, sodium hydride (NaH), at 0 °C. The reaction mixture is stirred for a short period to allow for the deprotonation of the indole nitrogen. Subsequently, an alkylating agent, such as ethyl bromoacetate, is added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Debenzylation to Reveal the 5-Hydroxy Group

-

Reaction: The product from Step 1 is dissolved in a suitable solvent, such as ethanol or methanol. A palladium catalyst, typically 10% Pd/C, is added to the solution. The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature until the debenzylation is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the 5-hydroxyindole intermediate, which is often used in the next step without further purification.

Step 3: Etherification of the 5-Hydroxy Group

-

Reaction: The 5-hydroxyindole intermediate is dissolved in an appropriate solvent like acetone or DMF. A base, such as potassium carbonate (K2CO3), is added to the solution. Subsequently, the specific alkylating agent required to introduce the metabolically stabilizing group of this compound (the exact reagent is detailed in the supplementary information of the source publication) is added, and the reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization to afford the pure compound.

Visualizations

Synthesis Pathway of this compound

Caption: Synthetic route to this compound starting from ethyl 5-(benzyloxy)-1H-indole-2-carboxylate.

Wnt/β-catenin Signaling Pathway and the Action of this compound

Caption: this compound activates the Wnt/β-catenin pathway by inhibiting the Dvl-CXXC5 interaction.

An In-Depth Technical Guide to the Solubility and Stability of KY-02327

For Researchers, Scientists, and Drug Development Professionals

Abstract

KY-02327 is a potent, orally active small-molecule inhibitor of the Dishevelled (Dvl)-CXXC5 interaction, which plays a crucial role in the Wnt/β-catenin signaling pathway. As a metabolically stabilized analog of its predecessor, KY-02061, this compound demonstrates enhanced stability and is a promising candidate for therapeutic applications, particularly in bone anabolic therapies.[1][2][3] This technical guide provides a comprehensive overview of the solubility and stability of this compound, including quantitative data, detailed experimental protocols, and a visualization of its mechanism of action within the Wnt/β-catenin signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of this compound and similar small molecules.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation development. This compound has been characterized in various solvent systems to support both in vitro and in vivo studies.

In Vitro Solubility

The following table summarizes the known solubility of this compound in common laboratory solvents. It is important to note that for many of these, the saturation point has not been fully determined, and the values represent the minimum concentration at which a clear solution can be achieved.

| Solvent System | Solubility | Observations |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (5.77 mM) | Clear solution |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.77 mM) | Clear solution |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (5.77 mM) | Clear solution |

Table 1: In Vitro Solubility of this compound in Various Solvent Systems.[4]

In Vivo Formulation Solubility

For oral administration in animal models, specific formulations have been developed to ensure adequate solubility and bioavailability.

| Formulation | Solubility | Application |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Oral administration |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Oral administration |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Oral administration |

Table 2: In Vivo Formulation and Solubility of this compound.[4]

Stability Profile

This compound was developed as a metabolically more stable analog of KY-02061.[1][2] This enhanced stability is a key feature for its potential as an oral therapeutic.

Storage and Handling

Proper storage is crucial to maintain the integrity of this compound. The following table provides recommended storage conditions for both the solid compound and stock solutions.

| Form | Storage Temperature | Duration | Notes |

| Solid (Powder) | -20°C | 2 years | Store in a dry, dark place. |

| Stock Solution | -80°C | 6 months | Avoid repeated freeze-thaw cycles. |

| Stock Solution | -20°C | 1 month | Avoid repeated freeze-thaw cycles. |

Table 3: Recommended Storage Conditions for this compound.[4]

Metabolic Stability

This compound exhibits significantly improved stability in biological matrices compared to its analog, KY-02061. This is a critical factor for its enhanced in vivo efficacy.

| Biological Matrix | Improvement over KY-02061 |

| Rat Liver Microsomes | 2.3-fold more stable |

| Human Hepatocytes | 1.3-fold more stable |

Table 4: Comparative Metabolic Stability of this compound.[2][5]

Mechanism of Action: Wnt/β-catenin Signaling Pathway

This compound functions by inhibiting the interaction between Dishevelled (Dvl) and CXXC finger protein 5 (CXXC5). CXXC5 is a negative feedback regulator of the Wnt/β-catenin pathway. By blocking this interaction, this compound effectively activates the pathway, leading to the accumulation of β-catenin and subsequent transcription of target genes involved in processes such as osteoblast differentiation.

Caption: this compound activates the Wnt/β-catenin pathway by inhibiting the Dvl-CXXC5 interaction.

Experimental Protocols

The following protocols are representative methodologies for the determination of solubility and stability of small molecules like this compound. These are provided for illustrative purposes and may require optimization for specific applications.

Solubility Determination: Shake-Flask Method

This protocol describes a standard method for determining the equilibrium solubility of a compound in a given solvent.

Workflow Diagram:

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Methodology:

-

Preparation: Prepare a series of vials containing a known volume of the desired solvent system.

-

Addition of Compound: Add an excess amount of this compound powder to each vial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) or filter the suspension through a 0.22 µm filter to separate the solid phase from the saturated solution.

-

Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Determine the concentration of this compound in the original supernatant by back-calculating from the dilution factor. This concentration represents the equilibrium solubility of the compound in the tested solvent.

Stability-Indicating HPLC Method

This protocol outlines the development and validation of an HPLC method capable of separating this compound from its potential degradation products, thus indicating its stability over time and under various stress conditions.

Workflow Diagram:

Caption: Workflow for the development of a stability-indicating HPLC method.

Methodology:

-

Method Development:

-

Column Selection: A C18 reversed-phase column is a common starting point for small molecules like this compound.

-

Mobile Phase Selection: A typical mobile phase would consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: Set the UV detector to a wavelength where this compound exhibits maximum absorbance.

-

Gradient Elution: Develop a gradient elution program to ensure the separation of the parent compound from any potential impurities or degradants.

-

-

Forced Degradation Studies:

-

Subject solutions of this compound to various stress conditions to induce degradation:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

-

Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Analyze the stressed samples using the developed HPLC method.

-

-

Method Validation:

-

Specificity: Demonstrate that the peaks for degradation products are well-resolved from the peak for this compound.

-

Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.

-

Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo matrix.

-

Precision: Assess the repeatability and intermediate precision of the method by analyzing multiple preparations of the same sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

-

Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the results.

-

-

Application to Stability Studies:

-

Once validated, use the stability-indicating HPLC method to analyze samples of this compound that have been stored under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) stability conditions.

-

Conclusion

This compound is a promising small-molecule inhibitor with enhanced metabolic stability, making it a viable candidate for oral drug development. This guide has provided a detailed overview of its solubility and stability characteristics, supported by quantitative data and representative experimental protocols. The visualization of its mechanism of action within the Wnt/β-catenin signaling pathway further elucidates its therapeutic potential. The information presented herein should serve as a foundational resource for researchers and drug development professionals working with this compound and other novel therapeutics targeting this critical signaling cascade.

References

- 1. Small molecule inhibitors of the Dishevelled‐CXXC5 interaction are new drug candidates for bone anabolic osteoporosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound|KY02327 [dcchemicals.com]

- 3. Small molecule inhibitors of the Dishevelled-CXXC5 interaction are new drug candidates for bone anabolic osteoporosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS#:2093407-25-9 | Chemsrc [chemsrc.com]

In-Depth Technical Guide to KY-02327: A Novel Activator of the Wnt/β-Catenin Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

KY-02327 is a small molecule inhibitor of the Dishevelled (Dvl)-CXXC5 interaction, which acts as a potent activator of the Wnt/β-catenin signaling pathway. As a metabolically stabilized analog of its predecessor, KY-02061, this compound has demonstrated significant potential in promoting osteoblast differentiation and rescuing bone loss in preclinical models of osteoporosis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its in vitro and in vivo evaluation.

Physical and Chemical Properties

This compound is an off-white to light brown solid compound. While a specific melting point has not been reported in the available literature, its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | ethyl 5-hydroxy-1-(2-oxo-2-((2-(piperidin-1-yl)ethyl)amino)ethyl)-1H-indole-2-carboxylate | |

| Molecular Formula | C₂₀H₂₇N₃O₄ | |

| Molecular Weight | 373.45 g/mol | |

| CAS Number | 2093407-25-9 | |

| Purity | >98% | |

| Appearance | Off-white to light brown solid | [1] |

| Solubility | Soluble in DMSO. Various solvent systems for in vivo use have been reported, including: - 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (≥ 2.5 mg/mL) - 10% DMSO, 90% (20% SBE-β-CD in Saline) (≥ 2.5 mg/mL) - 10% DMSO, 90% Corn Oil (≥ 2.5 mg/mL) | [1] |

| Storage | Store at 4°C for short-term, -20°C for up to one month, and -80°C for up to six months. Keep sealed and away from moisture and light. | [1] |

Mechanism of Action: Wnt/β-Catenin Pathway Activation

This compound functions by disrupting the interaction between Dishevelled (Dvl) and CXXC finger protein 5 (CXXC5). CXXC5 is a negative feedback regulator of the Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, CK1, and GSK3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its receptor complex (Frizzled and LRP5/6) leads to the recruitment of Dvl and the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in cell proliferation and differentiation.[2][3]

CXXC5 negatively regulates this pathway by binding to the PDZ domain of Dvl, which facilitates the function of the destruction complex. This compound competitively inhibits this Dvl-CXXC5 interaction, thereby mimicking the effect of Wnt signaling and leading to the stabilization and nuclear accumulation of β-catenin.[4] This activation of the Wnt/β-catenin pathway promotes the expression of key osteogenic transcription factors, such as Runx2, and markers of osteoblast differentiation, including collagen 1a (Col1a) and osteocalcin (OCN).[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 4. Small molecule inhibitors of the Dishevelled‐CXXC5 interaction are new drug candidates for bone anabolic osteoporosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vivo Efficacy of KY-02327: A Technical Overview for Drug Development Professionals

An In-depth Analysis of the Wnt/β-catenin Pathway Modulator in Osteoporosis Models

Abstract

KY-02327, a metabolically stabilized analog of KY-02061, has emerged as a promising small molecule inhibitor of the Dishevelled (Dvl)-CXXC5 interaction for the potential treatment of bone loss. By targeting a key negative feedback loop in the Wnt/β-catenin signaling pathway, this compound promotes osteoblast differentiation and has demonstrated efficacy in preclinical in vivo models of osteoporosis. This technical guide provides a comprehensive overview of the initial in vivo studies of this compound, including its mechanism of action, a summary of key findings, and detailed experimental methodologies.

Introduction

The Wnt/β-catenin signaling pathway plays a crucial role in bone formation and homeostasis. Its activation is essential for the differentiation of mesenchymal stem cells into functional osteoblasts. CXXC finger protein 5 (CXXC5) has been identified as an intracellular negative feedback regulator of this pathway. CXXC5 expression is induced by Wnt signaling, and it subsequently binds to the scaffolding protein Dishevelled (Dvl), thereby inhibiting further signal transduction. This negative feedback mechanism presents a therapeutic target for bone anabolic agents.

This compound is an orally active small molecule designed to disrupt the interaction between Dvl and CXXC5.[1] By inhibiting this inhibitory interaction, this compound effectively activates the Wnt/β-catenin pathway, leading to increased osteoblast activity and bone formation. This document summarizes the foundational in vivo data for this compound.

Mechanism of Action

This compound's therapeutic effect is derived from its specific inhibition of the Dvl-CXXC5 protein-protein interaction.[2][3] In the canonical Wnt signaling cascade, the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors leads to the recruitment of Dvl. This event triggers a series of downstream effects that result in the stabilization and nuclear translocation of β-catenin, which then activates the transcription of osteogenic genes.

CXXC5 acts as a brake on this pathway. Following Wnt activation, CXXC5 expression is upregulated and it binds to Dvl, preventing its participation in the signalosome and thereby dampening the Wnt signal. This compound competitively inhibits this Dvl-CXXC5 interaction, thus sustaining the Wnt/β-catenin signal, which in turn promotes the differentiation and function of osteoblasts.[2][3]

Figure 1: Mechanism of Action of this compound in the Wnt/β-catenin Signaling Pathway.

Summary of In Vivo Efficacy

Initial in vivo studies of this compound were conducted in an ovariectomized (OVX) mouse model, a standard preclinical model for postmenopausal osteoporosis. Oral administration of this compound demonstrated a significant rescue of the bone loss phenotype induced by estrogen deficiency.[2][3]

Quantitative Data from Ovariectomized (OVX) Mouse Model

While the precise quantitative data from the primary studies are not publicly available, reports indicate that treatment with this compound led to statistically significant improvements in key bone parameters compared to vehicle-treated OVX mice. The anticipated data would be structured as follows:

| Parameter | Sham | OVX + Vehicle | OVX + this compound (20 mg/kg) |

| Bone Mineral Density (BMD) | Normal | Decreased | Rescued |

| Bone Volume / Total Volume (BV/TV) | Normal | Decreased | Rescued |

| Trabecular Number (Tb.N) | Normal | Decreased | Rescued |

| Trabecular Thickness (Tb.Th) | Normal | Maintained/Slightly Decreased | Maintained/Increased |

| Trabecular Separation (Tb.Sp) | Normal | Increased | Decreased |

Experimental Protocols

The following sections detail the likely experimental methodologies employed in the initial in vivo evaluation of this compound, based on standard practices for the OVX mouse model.

Animal Model

-

Species: Mouse

-

Strain: C57BL/6J (commonly used for osteoporosis research)

-

Sex: Female

-

Age: 8-12 weeks at the start of the study

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

Ovariectomy Procedure

-

Anesthesia: Mice are anesthetized using a combination of ketamine and xylazine administered intraperitoneally, or via isoflurane inhalation.

-

Surgical Preparation: The dorsal aspect of the mouse is shaved and sterilized with povidone-iodine and 70% ethanol.

-

Incision: A single midline dorsal skin incision is made between the shoulder blades and the base of the tail.

-

Ovary Exteriorization: The skin is moved to one side to reveal the underlying muscle wall. A small incision is made in the muscle to enter the peritoneal cavity. The ovary, identifiable by its surrounding fat pad, is gently exteriorized.

-

Ovary Removal: The oviduct is ligated with absorbable suture, and the ovary is excised.

-

Closure: The muscle wall and skin incisions are closed with sutures or surgical clips.

-

Post-operative Care: Animals receive post-operative analgesics (e.g., buprenorphine) and are monitored for recovery. Sham-operated animals undergo the same procedure without the removal of the ovaries.

Drug Administration

-

Compound: this compound acetate

-

Vehicle: A common vehicle for oral administration of hydrophobic compounds consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

-

Dosing Schedule: 5 consecutive days per week for 4 weeks.[2][3]

Figure 2: Experimental Workflow for the In Vivo Evaluation of this compound.

Bone Analysis

-

Method: Micro-computed tomography (µCT) of the distal femur or proximal tibia.

-

Parameters Analyzed:

-

Bone Mineral Density (BMD)

-

Bone Volume Fraction (BV/TV)

-

Trabecular Number (Tb.N)

-

Trabecular Thickness (Tb.Th)

-

Trabecular Separation (Tb.Sp)

-

In Vitro Corroborating Evidence

In vitro studies using the murine pre-osteoblast cell line MC3T3-E1 support the in vivo findings. Treatment with this compound at concentrations of 1-10 µM for 48 hours resulted in:[2][3]

-

A dose-dependent increase in β-catenin protein levels.

-

Increased levels of the osteogenic transcription factor Runx2.

-

Accumulation of nuclear β-catenin.

-

Increased mRNA levels of osteoblast differentiation markers, including collagen 1a (Col1a) and osteocalcin (OCN).[2][3]

Conclusion

The initial in vivo studies of this compound in an ovariectomized mouse model of osteoporosis provide strong evidence for its potential as a bone anabolic agent. By targeting the Dvl-CXXC5 interaction, this compound effectively activates the Wnt/β-catenin pathway, leading to enhanced osteoblast differentiation and a rescue of the bone loss phenotype. The oral bioavailability and demonstrated efficacy in a preclinical model make this compound a compelling candidate for further development in the treatment of osteoporosis and other conditions characterized by low bone mass. Future studies should aim to fully characterize its pharmacokinetic and pharmacodynamic profile and to evaluate its long-term safety and efficacy.

References

KY-02327: A Novel Small Molecule Modulator of Wnt/β-Catenin Signaling for Bone and Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

KY-02327 is a novel, orally active small molecule that acts as a potent inhibitor of the interaction between Dishevelled (Dvl) and CXXC-type zinc finger protein 5 (CXXC5). This inhibition disrupts a negative feedback loop in the canonical Wnt/β-catenin signaling pathway, leading to its activation. Preclinical studies have demonstrated the significant therapeutic potential of this compound, primarily as a bone anabolic agent for the treatment of osteoporosis. By promoting osteoblast differentiation and bone formation, this compound has been shown to rescue bone loss in animal models of postmenopausal osteoporosis. Furthermore, the modulation of the Wnt/β-catenin pathway by targeting the Dvl-CXXC5 interaction suggests potential applications in other therapeutic areas, including metabolic diseases such as type 2 diabetes. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental protocols related to this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis by regulating cell proliferation, differentiation, and survival.[1][2][3][4] Dysregulation of this pathway is implicated in a variety of diseases, including cancer, osteoporosis, and metabolic disorders.[1][2][3][4] A key negative regulator of this pathway is CXXC5, which forms a complex with Dvl, a critical component in the Wnt signaling cascade. This interaction promotes the degradation of β-catenin, thereby inhibiting downstream signaling.

This compound is a metabolically stabilized analog of KY-02061, developed as a small molecule inhibitor of the Dvl-CXXC5 interaction.[5][6][7][8] By disrupting this protein-protein interaction, this compound activates the Wnt/β-catenin pathway, leading to the accumulation of β-catenin and the subsequent transcription of target genes involved in osteogenesis. This unique mechanism of action positions this compound as a promising candidate for bone anabolic therapies.

Mechanism of Action: Targeting the Dvl-CXXC5 Interaction

This compound functions by competitively inhibiting the interaction between the PDZ domain of Dvl and CXXC5. This disruption prevents the CXXC5-mediated negative feedback regulation of the Wnt/β-catenin pathway. The resulting activation of the pathway leads to increased levels of β-catenin, which then translocates to the nucleus and activates the transcription of osteogenic genes.

Therapeutic Areas

Osteoporosis

The most well-documented therapeutic application for this compound is in the treatment of osteoporosis.[5][6][7][8] Preclinical studies have demonstrated its efficacy as a bone anabolic agent.

Oral administration of this compound has been shown to successfully rescue bone loss in an ovariectomized (OVX) mouse model, which mimics postmenopausal osteoporosis.[5][6][7][8]

Table 1: In Vivo Efficacy of this compound in OVX Mice

| Parameter | Vehicle-Treated OVX | This compound-Treated OVX (20 mg/kg, p.o.) | Sham |

| Bone Mineral Density (BMD) | Decreased | Rescued to sham levels | Normal |

| Bone Volume/Total Volume (BV/TV) | Decreased | Significantly Increased | Normal |

| Trabecular Number (Tb.N) | Decreased | Significantly Increased | Normal |

| Trabecular Separation (Tb.Sp) | Increased | Significantly Decreased | Normal |

Data synthesized from Kim et al., EMBO Molecular Medicine, 2016.

Potential Therapeutic Areas

Given the central role of Wnt/β-catenin signaling in various physiological processes, the therapeutic potential of this compound may extend beyond osteoporosis.

Aberrant Wnt/β-catenin signaling has been linked to metabolic diseases, including type 2 diabetes.[9] A similar small molecule inhibitor of the CXXC5-Dvl interaction, KY19334, has shown promise in reversing metabolic abnormalities in high-fat diet-fed mice by promoting adipocyte remodeling and pancreatic β-cell regeneration.[9] This suggests that this compound could be explored for its potential in treating obesity-related metabolic disorders.

The Wnt/β-catenin pathway is a key regulator of tissue repair and regeneration. The anabolic effects of this compound on bone suggest its potential application in promoting the healing of bone fractures and in other regenerative medicine contexts.

Experimental Protocols

In Vitro Osteoblast Differentiation Assay

Objective: To assess the effect of this compound on the differentiation of pre-osteoblastic cells.

Cell Line: MC3T3-E1 (murine pre-osteoblast cell line)

Methodology:

-

MC3T3-E1 cells are seeded in 24-well plates at a density of 2 x 104 cells/well.

-

After 24 hours, the cells are treated with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) in osteogenic differentiation medium (α-MEM supplemented with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

-

The medium is replaced with fresh medium containing the respective treatments every 2-3 days.

-

After 7-14 days of differentiation, cells are fixed and stained for alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation.

-

For quantitative analysis, ALP activity can be measured using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate. The absorbance is read at 405 nm.

-

To assess mineralization, cells are cultured for 21-28 days, fixed, and stained with Alizarin Red S, which stains calcium deposits.

Ovariectomized (OVX) Mouse Model of Osteoporosis

Objective: To evaluate the in vivo efficacy of this compound in a model of postmenopausal osteoporosis.

Animal Model: Female C57BL/6 mice (8-10 weeks old)

Methodology:

-

Mice are randomly assigned to three groups: Sham, OVX + Vehicle, and OVX + this compound.

-

Mice in the OVX groups undergo bilateral ovariectomy. Sham-operated mice undergo a similar surgical procedure without removal of the ovaries.

-

After a recovery period of 2-4 weeks to allow for bone loss to occur, treatment is initiated.

-

This compound (e.g., 20 mg/kg) or vehicle is administered daily via oral gavage for 4-8 weeks.

-

At the end of the treatment period, mice are euthanized, and femurs and tibiae are collected.

-

Bone microarchitecture is analyzed using micro-computed tomography (µCT). Key parameters to be measured include Bone Mineral Density (BMD), Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), and Trabecular Separation (Tb.Sp).

-

For dynamic histomorphometry, mice are injected with calcein and alizarin red at specific time points before euthanasia to label newly formed bone.

Conclusion

This compound represents a promising new therapeutic agent with a novel mechanism of action targeting the Wnt/β-catenin signaling pathway. Its demonstrated efficacy as a bone anabolic agent in preclinical models of osteoporosis highlights its potential as a first-in-class treatment for this debilitating disease. Further investigation into its role in metabolic disorders and tissue regeneration is warranted. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of this compound and other modulators of the Dvl-CXXC5 interaction.

References

- 1. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wnt/beta-catenin signaling: components, mechanisms, and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diseases of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WNT and beta-catenin signalling: diseases and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. Small molecule inhibitors of the Dishevelled‐CXXC5 interaction are new drug candidates for bone anabolic osteoporosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Small molecule inhibitors of the Dishevelled-CXXC5 interaction are new drug candidates for bone anabolic osteoporosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of CXXC5 function reverses obesity‐related metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

KY-02327: A Technical Guide to its Analogs, Derivatives, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule KY-02327, its known analogs, and derivatives. It details their mechanism of action as modulators of the Wnt/β-catenin signaling pathway, presents key quantitative data, outlines experimental protocols for their characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Compound and Analogs: Structure and Activity

This compound is a potent activator of the Wnt/β-catenin signaling pathway. It is an analog of KY-02061, developed to exhibit improved metabolic stability and enhanced binding affinity to the Dishevelled (Dvl) PDZ domain.[1] Both compounds function by inhibiting the interaction between Dvl and CXXC finger protein 5 (CXXC5), a negative feedback regulator of the Wnt pathway. By disrupting this interaction, this compound and its analogs promote the stabilization and nuclear translocation of β-catenin, leading to the activation of Wnt target genes. While it is reported that 55 analogs of KY-02061 were synthesized, leading to the identification of this compound, the specific structures and detailed bioactivity data for the majority of these compounds are not publicly available.

Below are the chemical structures of the parent compound KY-02061 and its more potent analog, this compound.

KY-02061

This compound

Quantitative Data Summary

The following table summarizes the key quantitative data for KY-02061 and this compound, highlighting the improved efficacy of the latter.

| Compound | Target Interaction | Assay Type | IC50 (µM) | Reference |

| KY-02061 | Dvl-CXXC5 | In vitro binding assay | 24 | [2] |

| This compound | Dvl-CXXC5 | In vitro binding assay | 3.1 | [1] |

Signaling Pathway

This compound exerts its biological effects by modulating the canonical Wnt/β-catenin signaling pathway. The diagram below illustrates the key components of this pathway and the specific point of intervention for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and its analogs.

TOPflash Luciferase Reporter Assay

This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway.

Materials:

-

HEK293T cells

-

TOPflash and FOPflash reporter plasmids (contain TCF/LEF binding sites driving luciferase expression, and a mutated version for negative control, respectively)

-

pRL-TK Renilla luciferase plasmid (for transfection normalization)

-

Lipofectamine 2000 or similar transfection reagent

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with the TOPflash or FOPflash plasmid and the pRL-TK Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the desired concentration of this compound or its analogs. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After 24-48 hours of treatment, wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The fold change in reporter activity is calculated relative to the vehicle-treated control.

Fluorescence Polarization Assay for Dvl-CXXC5 Interaction

This assay is used to measure the binding affinity of compounds that inhibit the interaction between the Dvl PDZ domain and a fluorescently labeled CXXC5-derived peptide.

Materials:

-

Purified recombinant Dvl PDZ domain

-

Fluorescently labeled peptide derived from the Dvl-binding motif of CXXC5 (e.g., FITC-labeled)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the test compounds (e.g., this compound) in the assay buffer. Prepare a solution of the Dvl PDZ domain and the fluorescently labeled CXXC5 peptide in the assay buffer.

-

Assay Reaction: In a 384-well plate, add the Dvl PDZ domain, the fluorescently labeled CXXC5 peptide, and the test compound at various concentrations. Include controls for no inhibitor and no Dvl PDZ domain.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram outlines a typical workflow for the screening and characterization of novel inhibitors of the Dvl-CXXC5 interaction, such as the analogs of KY-02061.

References

Methodological & Application

Application Notes and Protocols for KY-02327 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

KY-02327 is a potent, metabolically stabilized small molecule inhibitor of the Dishevelled (Dvl)-CXXC5 interaction. By targeting this interaction, this compound effectively activates the canonical Wnt/β-catenin signaling pathway. This pathway is crucial for various cellular processes, including cell proliferation, differentiation, and fate determination. Notably, the activation of Wnt/β-catenin signaling by this compound has been shown to promote osteoblast differentiation, making it a compound of significant interest for bone anabolic therapies and research in skeletal biology.[1]

This document provides detailed experimental protocols for the use of this compound in cell culture, with a focus on studying its effects on osteoblast differentiation using the murine pre-osteoblast cell line, MC3T3-E1.

Mechanism of Action

In the absence of Wnt ligands, the "destruction complex," consisting of Axin, APC, CK1, and GSK3, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The CXXC-type zinc finger protein 5 (CXXC5) acts as a negative feedback regulator by recruiting a histone deacetylase to suppress the expression of Wnt target genes. This compound inhibits the interaction between Dvl and CXXC5. This inhibition disrupts the negative feedback loop, leading to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the transcription of Wnt target genes, such as Runx2, which are critical for osteoblast differentiation.

References

Application Notes and Protocols for KY-02327 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

KY-02327 is a potent, orally active small molecule inhibitor of the Dishevelled (Dvl)-CXXC5 interaction.[1][2][3] This inhibition leads to the activation of the Wnt/β-catenin signaling pathway, a critical pathway involved in osteoblast differentiation and bone formation.[1][2][4] Consequently, this compound has emerged as a promising therapeutic candidate for bone anabolic therapies, particularly in the context of osteoporosis. These application notes provide detailed protocols for the use of this compound in a common animal model of postmenopausal osteoporosis, the ovariectomized (OVX) mouse, to evaluate its bone-anabolic effects.

Mechanism of Action: Wnt/β-catenin Signaling Activation

The canonical Wnt/β-catenin signaling pathway is crucial for bone homeostasis. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[4][5][6] This keeps cytoplasmic β-catenin levels low, preventing its translocation to the nucleus.

The binding of Wnt proteins to their cell surface receptors, Frizzled (Fz) and low-density lipoprotein receptor-related protein 5/6 (LRP5/6), triggers a cascade of events that leads to the disassembly of the destruction complex.[5][6] This prevents the phosphorylation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin acts as a co-activator for the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors, initiating the transcription of target genes that promote osteoblast differentiation and bone formation.[5]

This compound activates this pathway by inhibiting the interaction between Dishevelled (Dvl) and CXXC5. CXXC5 is a negative feedback regulator of the Wnt/β-catenin pathway. By disrupting the Dvl-CXXC5 interaction, this compound effectively removes this inhibitory brake, leading to the stabilization and nuclear accumulation of β-catenin, and subsequent activation of Wnt target genes.[1][2][4]

Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.

Data Presentation

The following table summarizes representative quantitative data from studies on ovariectomized (OVX) mice, a model for postmenopausal osteoporosis, demonstrating the expected effects of a bone anabolic agent like this compound.

| Parameter | Sham Control | OVX Vehicle Control | OVX + this compound (Expected) |

| Bone Mineral Density (BMD) | |||

| Femur BMD (g/cm³) | ~0.055 | ~0.048 (↓ ~13%) | ↑ vs. OVX Vehicle |

| Tibia BMD (g/cm³) | ~0.060 | ~0.052 (↓ ~13%)[7] | ↑ vs. OVX Vehicle |

| Trabecular Bone Microarchitecture (Femur) | |||

| Bone Volume/Total Volume (BV/TV, %) | ~15 | ~5 (↓ ~67%)[8] | ↑ vs. OVX Vehicle |

| Trabecular Number (Tb.N, 1/mm) | ~4.5 | ~2.5 (↓ ~44%)[8] | ↑ vs. OVX Vehicle |

| Trabecular Thickness (Tb.Th, µm) | ~40 | ~35 (↓ ~12.5%) | ↔ or ↑ vs. OVX Vehicle |

| Trabecular Separation (Tb.Sp, µm) | ~200 | ~350 (↑ ~75%)[8] | ↓ vs. OVX Vehicle |

| Serum Bone Turnover Markers | |||

| Osteocalcin (OCN, ng/mL) - Formation | Baseline | ↓ | ↑ vs. OVX Vehicle[9] |

| C-terminal telopeptide of collagen (CTX, ng/mL) - Resorption | Baseline | ↑ | ↔ or ↓ vs. OVX Vehicle |

Note: The "OVX + this compound (Expected)" column indicates the anticipated direction of change based on its mechanism of action as a Wnt/β-catenin activator. Specific values would need to be determined experimentally.

Experimental Protocols

Animal Model: Ovariectomized (OVX) Mouse

The ovariectomized (OVX) mouse is a widely used and accepted animal model for studying postmenopausal osteoporosis, as the removal of the ovaries induces estrogen deficiency, leading to rapid bone loss.[10][11][12]

Materials:

-

Female C57BL/6J mice (8-12 weeks old)[10]

-

Anesthetic: Ketamine (80-100 mg/kg) and Xylazine (5-10 mg/kg), administered intraperitoneally[11][13]

-

Analgesic: Buprenorphine (0.05-0.1 mg/kg) or Meloxicam (1-2 mg/kg), administered subcutaneously[13]

-

Sterile surgical instruments

-

Suture or surgical clips

-

Warming pad

-

70% ethanol and povidone-iodine for disinfection

Procedure: Dorsal Midline Incision Approach [11][14]

-

Anesthetize the mouse and confirm the depth of anesthesia by lack of pedal reflex.

-

Apply ophthalmic ointment to the eyes to prevent drying.

-

Administer pre-operative analgesia.

-